Edetate trisodium monohydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

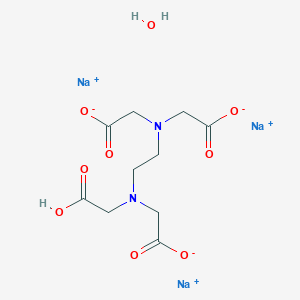

Structure

3D Structure of Parent

Properties

IUPAC Name |

trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.3Na.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;1H2/q;3*+1;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTNQJMZBPLVKM-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N2Na3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10378-22-0, 85715-60-2 | |

| Record name | Edetate trisodium monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010378220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate;hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Edetate trisodium monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EDETATE TRISODIUM MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMN5A047NL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chelation Chemistry of Trisodium Edetate with Divalent Cations

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethylenediaminetetraacetic acid (EDTA) and its salts, such as trisodium edetate, are among the most powerful and widely utilized chelating agents in science and industry. Trisodium edetate's ability to form stable, water-soluble complexes with divalent metal cations is central to its function in applications ranging from pharmaceutical formulations and chelation therapy to industrial water treatment and analytical chemistry.[1] This document provides a comprehensive technical overview of the core chemical principles governing the interaction between trisodium edetate and divalent cations. It details the thermodynamics, structure, and pH-dependent nature of the chelation process. Furthermore, this guide outlines key experimental protocols for the characterization and quantification of these interactions, supplemented by structured data tables and logical diagrams to facilitate a deeper understanding for research and development professionals.

Core Chelation Chemistry and Mechanism

Trisodium edetate is a salt of EDTA, an aminopolycarboxylic acid. In solution, it dissociates to provide the edetate anion, which is the active chelating species. The fundamental mechanism of chelation involves the formation of multiple coordinate bonds between a single metal ion and the ligand.[2]

2.1 The Edetate Ligand

The fully deprotonated EDTA anion (Y⁴⁻) is a hexadentate ligand, meaning it has six donor atoms that can bind to a metal ion: two nitrogen atoms from the amine groups and four oxygen atoms from the carboxylate groups.[3][4] This multi-dentate character allows it to wrap around a metal ion, forming a highly stable, cage-like structure.[4] This enhanced stability, derived from a polydentate ligand forming a ring structure with the central metal ion, is known as the chelate effect.[5]

2.2 Reaction with Divalent Cations (M²⁺)

The general equilibrium for the chelation of a divalent metal cation (M²⁺) by the fully deprotonated edetate anion (Y⁴⁻) can be represented as:

M²⁺ + Y⁴⁻ ⇌ [M(EDTA)]²⁻

The resulting complex is typically an octahedral structure where the metal ion is coordinately bonded to the two nitrogen and four carboxylate groups of the EDTA molecule.[4][6] The geometry and coordination number can vary depending on the size and electronic configuration of the specific metal ion.[7][8]

2.3 The Critical Influence of pH

The stability and effectiveness of EDTA chelation are profoundly dependent on the pH of the solution.[9][10] EDTA is a polyprotic acid with four carboxylic acid groups and two amine groups that can be protonated.[3] At low pH, the carboxylate and amine groups become protonated, reducing the availability of the lone pair electrons required for coordination with the metal ion.[10]

This pH dependency is quantified by the conditional stability constant (K'f) , which is calculated using the stability constant (Kf) and the fraction of EDTA that is in the fully deprotonated form (αY⁴⁻) at a given pH:

K'f = αY⁴⁻ * Kf

As pH increases, the fraction of the fully deprotonated Y⁴⁻ species increases, leading to a higher conditional stability constant and more effective chelation.[5][11] This is why most EDTA titrations and applications are performed in buffered, alkaline solutions.[3] However, at very high pH levels, some metal ions may precipitate as hydroxides, which can compete with the EDTA chelation.[9][10]

-

Acidic Conditions (pH < 4-5): Destabilize complexes like Ca-EDTA and Mg-EDTA due to protonation of the EDTA ligand.[9]

-

Alkaline Conditions (pH > 8-9): Can lead to the precipitation of metal hydroxides for ions like Fe³⁺, competing with chelation.[9]

-

Extreme pH (Acidic or Alkaline): Can destabilize complexes like Zn-EDTA.[9]

Quantitative Data for Chelation

The stability of metal-edetate complexes is a key parameter for predicting and controlling their behavior in solution.

Table 1: pKa Values for EDTA (H₄Y)

This table presents the acid dissociation constants for the four carboxylic acid protons and two amine protons of EDTA.

| pKa Value | Acidic Group |

| pK₁ | 1.99 |

| pK₂ | 2.67 |

| pK₃ | 6.16 |

| pK₄ | 10.26 |

| (Data sourced from literature values)[3] |

Table 2: Stability Constants (log Kf) for Divalent Cation-EDTA Complexes

The formation constant (Kf) indicates the thermodynamic stability of the complex. Higher values signify a more stable complex.

| Divalent Cation | log Kf |

| Mg²⁺ | 8.79 |

| Ca²⁺ | 10.65[12] |

| Mn²⁺ | 14.04 |

| Fe²⁺ | 14.33 |

| Zn²⁺ | 16.50 |

| Cd²⁺ | 16.60 |

| Pb²⁺ | 18.04 |

| Cu²⁺ | 18.80 |

| (Values are for 25°C and an ionic strength of 0.1 M)[13][14] |

Experimental Protocols for Analysis

Characterizing the formation, stability, and structure of metal-edetate complexes is crucial for research and development. Several well-established methods are employed for this purpose.

Determination of Stability Constants

a) Potentiometric Titration (pH-metric Method) This is a primary and highly accurate method for determining stability constants.[15][16][17]

-

Principle: The formation of a metal-EDTA complex involves the displacement of protons from the EDTA molecule, which can be monitored as a change in pH. By titrating a solution containing the metal ion and EDTA with a standardized strong base (e.g., NaOH) and recording the pH at each addition, a titration curve is generated.

-

Methodology:

-

Solution Preparation: Prepare three solutions for titration: (a) a solution of a strong acid, (b) the strong acid solution plus a known concentration of EDTA, and (c) the solution from (b) with the addition of a known concentration of the divalent metal salt.[15]

-

Titration: Titrate each solution against a standardized strong base using a calibrated pH meter to record the pH after each addition of titrant.[15]

-

Data Analysis: Plot the pH versus the volume of base added for all three titrations. The horizontal shift between the titration curves for (b) and (c) is used to calculate the average number of ligands bound per metal ion (n̄).

-

Calculation: The stability constants are then determined from the formation curve (a plot of n̄ versus the negative logarithm of the free ligand concentration). Methods like those developed by Bjerrum or Irving and Rossotti are commonly used for these calculations.[15][17]

-

b) UV-Visible Spectrophotometry This method is applicable when the metal-EDTA complex has a distinct UV-Vis absorption spectrum compared to the free metal ion or EDTA.[18][19]

-

Principle: According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance of solutions with varying ratios of metal and ligand, the concentration of the formed complex can be determined.[15] The Fe(III)-EDTA complex, for example, has a distinct absorption maximum around 258 nm.[20]

-

Methodology (Job's Method of Continuous Variation):

-

Solution Preparation: Prepare a series of solutions where the mole fraction of the metal ion and EDTA is varied, but the total molar concentration (CM + CL) is kept constant.[18]

-

Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the metal-EDTA complex.

-

Data Analysis: Plot the measured absorbance against the mole fraction of the ligand. The plot will typically show a maximum or minimum at the mole fraction corresponding to the stoichiometry of the complex (which is 1:1 for EDTA and divalent cations).

-

Calculation: The data from the plot can be used to calculate the equilibrium concentrations of all species and thereby determine the stability constant.[18]

-

Structural Characterization of Complexes

a) ¹H-NMR Spectroscopy Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of metal-EDTA complexes in solution.[21]

-

Principle: The chemical environment of the protons in the EDTA molecule is altered upon chelation with a metal ion. Free EDTA typically shows two distinct signals for its methylene protons in a ¹H-NMR spectrum.[22][23] Upon complexation, these signals shift and may split into more complex patterns due to conformational changes and the influence of the metal's electronegativity.[21][22]

-

Methodology:

-

Sample Preparation: Prepare solutions of free EDTA and the metal-EDTA complex in a suitable deuterated solvent (e.g., D₂O). The pH of the solution should be carefully controlled and reported, as it also affects the chemical shifts.[23][24]

-

Data Acquisition: Acquire ¹H-NMR spectra for both the free ligand and the complex.

-

Spectral Analysis: Compare the spectra. The changes in chemical shifts and coupling patterns of the ethylene and acetate protons provide information about the binding and the conformation of the complex in solution. This technique can also be used for quantitative analysis of the metal ion concentration.[21][25]

-

b) X-ray Absorption Spectroscopy (XAS) / X-ray Crystallography These methods provide direct structural information about the coordination environment of the metal ion.

-

Principle: X-ray crystallography determines the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive data on bond lengths and angles. For complexes in solution, X-ray Absorption Spectroscopy (XAS) can be used to probe the local atomic environment around the metal ion, revealing information about its coordination number and the distances to the coordinating nitrogen and oxygen atoms.[26][27]

-

Methodology (General):

-

Sample Preparation: For crystallography, single crystals of the metal-EDTA complex must be grown. For XAS, a solution or solid sample of the complex is prepared.

-

Data Collection: The sample is irradiated with X-rays, and the diffraction pattern (crystallography) or absorption spectrum (XAS) is recorded.[7]

-

Structure Determination: The collected data is processed and analyzed to generate a model of the molecular structure, showing the coordination geometry of the metal center.[7][27]

-

Visualizations: Workflows and Processes

References

- 1. shivchem.com [shivchem.com]

- 2. What is the mechanism of Disodium edetate? [synapse.patsnap.com]

- 3. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 4. Video: EDTA: Chemistry and Properties [jove.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. wellyoutech.com [wellyoutech.com]

- 10. quora.com [quora.com]

- 11. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. quora.com [quora.com]

- 13. Pharmacokinetics of metal excretion following different doses of sodium EDTA infusion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]

- 15. cdn2.f-cdn.com [cdn2.f-cdn.com]

- 16. chemistry.du.ac.in [chemistry.du.ac.in]

- 17. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 18. scribd.com [scribd.com]

- 19. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 20. Spectrophotometric determination of EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. cdnsciencepub.com [cdnsciencepub.com]

- 22. researchgate.net [researchgate.net]

- 23. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. The molecular structure of aqueous Hg(II)-EDTA as determined by X-ray absorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to Edetate Trisodium Monohydrate for Laboratory Applications

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physical and chemical properties of Edetate trisodium monohydrate, a crucial chelating agent in various laboratory and pharmaceutical applications. The information presented herein is intended to support researchers in its safe and effective use.

Core Properties of this compound

This compound, also known as Trisodium EDTA monohydrate, is the trisodium salt of ethylenediaminetetraacetic acid (EDTA).[1] It is widely utilized for its ability to sequester metal ions, forming stable, water-soluble complexes.[2] This chelating action makes it invaluable in a multitude of applications, from preventing metal-catalyzed degradation of products to its use as an anticoagulant in blood sample collection.[3]

The physical characteristics of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₅N₂Na₃O₉ | [1] |

| Molecular Weight | 376.20 g/mol | [1] |

| Appearance | White crystalline powder | [4][5][6] |

| Melting Point | >300 °C (>572 °F) | [5][7] |

| Solubility | Soluble in water.[2][5] Solutions in 1 M NaOH are clear and colorless to light yellow. Water solubility is pH-dependent, increasing with higher pH.[8] | [2][5][8] |

| Odor | Odorless | [5][9] |

Key chemical properties that dictate the reactivity and application of this compound are detailed below.

| Property | Value | Source(s) |

| CAS Number | 10378-22-0 | [1] |

| IUPAC Name | trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate;hydrate | [1] |

| pH | 7.0 - 8.0 (for the trihydrate)[2]; ~9.3 (1% aqueous solution)[5][9] | [2][5][9] |

| pKa Values (of EDTA) | 2.0, 2.7, 6.2, 10.3 | [8][10] |

| Stability | Stable under normal conditions. | [5][6] |

| Incompatibility | Strong oxidizing agents, copper, aluminum, zinc, nickel, and carbon steel.[5][11] | [5][11] |

| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Sodium oxides. | [5] |

Mechanism of Action: Chelation

The primary function of this compound is chelation. The EDTA⁴⁻ anion, formed in solution, possesses six binding sites—two nitrogen atoms and four oxygen atoms—that can envelop a metal ion. This forms a highly stable, water-soluble complex, effectively sequestering the metal ion and rendering it chemically inert in the solution.[3] This "claw-like" grip is the basis for its utility in inactivating metal ions that could otherwise catalyze undesirable reactions.[12]

Caption: Chelation mechanism of an EDTA anion with a metal ion.

Experimental Protocols

The following sections detail methodologies for key experiments relevant to the laboratory use of this compound.

The solubility of EDTA salts is highly dependent on pH.[8] This protocol outlines a general method for determining solubility at a specific pH.

Materials:

-

This compound

-

Milli-Q or deionized water

-

Calibrated pH meter

-

Sodium hydroxide (NaOH) and/or Hydrochloric acid (HCl) for pH adjustment

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Thermostatically controlled water bath or incubator

-

Filtration apparatus (e.g., 0.22 µm syringe filter)

-

Suitable analytical method for quantification (e.g., HPLC, titration)

Methodology:

-

Prepare a series of buffered aqueous solutions at the desired pH values.

-

Add an excess amount of this compound to a known volume of each buffered solution in separate flasks.

-

Place the flasks in a thermostatically controlled environment (e.g., 25 °C) and stir vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, cease stirring and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are included.

-

Immediately filter the sample using a 0.22 µm filter to remove any remaining undissolved solid.

-

Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method.

-

The determined concentration represents the solubility at that specific pH and temperature.

Caption: Experimental workflow for determining aqueous solubility.

The pKa values of EDTA are critical for understanding its chelation efficiency at different pH levels. Potentiometric titration is a standard method for their determination.[13]

Materials:

-

This compound

-

Deionized water (CO₂-free)

-

Standardized strong acid (e.g., 0.1 M HCl)

-

Standardized strong base (e.g., 0.1 M NaOH)

-

Calibrated pH meter with a suitable electrode

-

Autotitrator or manual burette

-

Stir plate and stir bar

Methodology:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of CO₂-free deionized water.

-

Begin stirring the solution and place the calibrated pH electrode into the solution.

-

If starting from the trisodium salt, titrate with a standardized solution of HCl. Record the pH value after each incremental addition of the titrant.

-

Continue the titration well past all equivalence points to generate a complete titration curve.

-

Plot the pH versus the volume of titrant added.

-

The pKa values can be determined from the midpoints of the buffer regions on the titration curve (i.e., the points of half-neutralization for each acidic proton).

-

Alternatively, the equivalence points can be found from the inflection points of the curve (or by analyzing the first or second derivative of the curve), and the pKa values can be calculated from the pH at the half-equivalence points.[14]

The following protocol is a generalized example for assessing acute oral toxicity, based on methodologies cited for similar compounds.[4]

Materials:

-

This compound

-

Vehicle (e.g., distilled water)

-

Wistar rats (specific pathogen-free)

-

Oral gavage needles and syringes

-

Animal balance

Methodology:

-

Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week prior to the study.

-

Dose Preparation: Prepare a series of graded doses of this compound by dissolving the substance in the chosen vehicle. A control group will receive only the vehicle.

-

Dose Administration: Administer a single dose to each group of animals via oral gavage.

-

Observation: Observe the animals for signs of toxicity and mortality at regular intervals for a period of 14 days.[4]

-

Data Analysis: The LD50 (the dose lethal to 50% of the test animals) can be calculated from the mortality data. The oral LD50 for rats has been reported as 2150 mg/kg.[4][11]

Laboratory Handling and Safety

This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation.[1][4] Adherence to strict safety protocols is mandatory.

Engineering Controls:

-

Use in a well-ventilated area, preferably within a fume hood, to minimize dust generation and accumulation.[4][15]

-

Facilities should be equipped with an eyewash station and a safety shower.[4][15]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[4][5]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[4][15]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[4]

Handling and Storage:

-

Wash hands thoroughly after handling.[4]

-

Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances like strong oxidizing agents and certain metals.[5][11][15]

-

Do not store in aluminum containers.[5]

Caption: Workflow for the safe handling of this compound.

Conclusion

This compound is a versatile and effective chelating agent with well-defined physical and chemical properties. Its utility in research, particularly in drug development, is underscored by its ability to control metal ion activity. A thorough understanding of its properties, coupled with strict adherence to safety and handling protocols, is essential for its responsible and effective use in the laboratory.

References

- 1. This compound | C10H15N2Na3O9 | CID 16211179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trisodium EDTA Manufacturer, Supplier, Exporter [edta-chelate.com]

- 3. What is the mechanism of Disodium edetate? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. Ethylenediaminetetraacetic acid trisodium salt solution | 150-38-9 [chemicalbook.com]

- 7. (ETHYLENEDINITRILO)TETRAACETIC ACID, TRISODIUM SALT HYDRATE | 85715-60-2 [amp.chemicalbook.com]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. Edetate Trisodium | C10H13N2Na3O8 | CID 9008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Role of Trisodium EDTA as a Metal Ion Scavenger in Enzymatic Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylenediaminetetraacetic acid (EDTA), particularly its trisodium salt, is a powerful hexadentate chelating agent indispensable in biochemical and enzymatic research. Its primary function is to sequester divalent and trivalent metal cations, which are often essential cofactors for a wide range of enzymes or catalysts of deleterious reactions. This technical guide provides an in-depth exploration of the mechanisms of action of trisodium EDTA, its profound impact on enzymatic reactions, and detailed protocols for its application in research and drug development. This guide also presents quantitative data on its metal-binding affinities and inhibitory effects, alongside visual workflows and pathway diagrams to elucidate its practical applications.

Introduction: The Chelation Chemistry of Trisodium EDTA

Trisodium EDTA, a salt of ethylenediaminetetraacetic acid, is widely utilized for its high affinity and broad specificity in binding metal ions.[1][2] As a hexadentate ligand, it forms six bonds with a single metal ion, creating a stable, water-soluble complex.[3] This sequestration effectively removes metal ions from the solution, preventing them from participating in enzymatic reactions where they might act as cofactors or promote oxidative damage.[3][4] The stability of the metal-EDTA complex is dependent on the specific metal ion and the pH of the solution.[4]

The primary mechanism by which EDTA inhibits metal-dependent enzymes is the removal of the essential metal ion from the enzyme's active site, rendering it inactive.[5][6] This characteristic is fundamental to its application in biochemistry and molecular biology for deactivating enzymes to either study their reactivity or to prevent the degradation of sensitive molecules like DNA and proteins.[1][4]

Impact on Enzymatic Reactions

The effect of trisodium EDTA on enzymatic reactions is predominantly inhibitory, especially for enzymes that rely on divalent metal cations for their catalytic activity or structural integrity.[3]

Inhibition of Metalloenzymes

Metalloenzymes are a broad class of enzymes that require metal ions as cofactors. Trisodium EDTA can effectively inhibit these enzymes by chelating these essential metal ions. The inhibitory effect is concentration-dependent and can vary significantly between different enzymes.[3][5]

Table 1: Impact of EDTA on Common Metalloenzymes

| Enzyme | Metal Cofactor(s) | Typical Inhibitory EDTA Concentration | Effect of EDTA |

| Alkaline Phosphatase | Zn²⁺, Mg²⁺ | 1-5 mM | Removes essential zinc and magnesium ions required for catalytic activity.[3][7] |

| Taq DNA Polymerase | Mg²⁺ | >1 mM | Chelates Mg²⁺ necessary for dNTP binding and catalysis during PCR.[3][8] |

| Thermolysin | Zn²⁺, Ca²⁺ | 0.1-1 mM | Removes the catalytic Zn²⁺ ion and structural Ca²⁺ ions, leading to inactivation.[3] |

| Matrix Metalloproteinases (MMPs) | Zn²⁺, Ca²⁺ | Varies (µM to mM range) | Inhibition of activity by chelating essential zinc and calcium ions.[9] |

Beyond Chelation: Direct Enzyme Inhibition

Recent studies have indicated that EDTA's role is not limited to being a biochemically inactive metal ion scavenger. In some cases, EDTA can directly bind to enzymes, independent of its chelating activity, and act as a selective inhibitor. For instance, EDTA has been shown to compete for the nucleotide-binding site of enzymes like dUTPase, Taq polymerase, and MutT.[8][10][11]

Quantitative Data: Metal Ion Affinities

The efficacy of EDTA as a chelating agent is quantified by its stability constant (log K) for various metal ions. A higher log K value indicates a stronger and more stable complex.

Table 2: Stability Constants (log K) of EDTA with Various Metal Ions

| Metal Ion | log K |

| Ca²⁺ | 10.6 |

| Mg²⁺ | 8.7 |

| Mn²⁺ | 13.8 |

| Fe²⁺ | 14.3 |

| Co²⁺ | 16.3 |

| Zn²⁺ | 16.5 |

| Cd²⁺ | 16.5 |

| Cu²⁺ | 18.8 |

| Ni²⁺ | 18.6 |

| Fe³⁺ | 25.1 |

Note: These values can vary slightly depending on experimental conditions such as temperature and ionic strength.

Experimental Protocols

The following protocols provide detailed methodologies for the use of trisodium EDTA in common enzymatic research applications.

Protocol 1: Divalent Cation Rescue Experiment

This experiment is designed to confirm if the inhibition of an enzyme is due to the chelation of essential metal ions by EDTA.

Objective: To determine if the addition of excess divalent cations can restore the activity of an EDTA-inhibited enzyme.

Materials:

-

Enzyme of interest

-

Substrate for the enzyme

-

Assay buffer

-

Trisodium EDTA stock solution (e.g., 0.5 M)

-

Stock solution of the suspected divalent cation (e.g., 1 M MgCl₂, 1 M ZnCl₂)

-

Microplate reader or spectrophotometer

-

96-well plate

Procedure:

-

Prepare Control and Inhibited Reactions:

-

Control: In a well, combine the assay buffer, enzyme, and substrate according to your standard protocol.

-

Inhibited: In a separate well, prepare the same reaction mixture as the control, but also add Trisodium EDTA to a final concentration that causes significant inhibition (determined empirically, typically 1-10 mM).

-

-

Prepare Rescue Reactions:

-

Prepare a set of inhibited reactions as described above.

-

To each of these wells, add varying concentrations of the divalent cation stock solution (e.g., final concentrations of 1, 5, 10, and 20 mM).

-

-

Incubation and Measurement:

-

Incubate the plate at the optimal temperature for the enzyme for a predetermined time.

-

Measure the enzyme activity (e.g., by monitoring product formation via absorbance or fluorescence).

-

-

Data Analysis:

-

Compare the activity of the inhibited and rescue reactions to the control. A dose-dependent increase in enzyme activity upon the addition of the divalent cation confirms that the inhibition was due to metal ion chelation by EDTA.

-

Protocol 2: Determination of the IC50 of Trisodium EDTA

This protocol outlines the procedure to determine the concentration of Trisodium EDTA required to inhibit 50% of the enzyme's activity (IC50).

Objective: To quantify the inhibitory potency of Trisodium EDTA on a specific enzyme.

Materials:

-

Enzyme of interest

-

Substrate for the enzyme

-

Assay buffer

-

Trisodium EDTA stock solution (e.g., 0.5 M)

-

Microplate reader or spectrophotometer

-

96-well plate

Procedure:

-

Prepare Serial Dilutions of EDTA: From the 0.5 M stock solution, prepare a series of dilutions in the assay buffer to cover a broad range of concentrations (e.g., from 100 mM down to 1 µM).

-

Set up the Assay:

-

In a 96-well plate, set up reactions containing the enzyme and assay buffer.

-

Add the different concentrations of the EDTA dilutions to the respective wells.

-

Include a control well with no EDTA.

-

-

Pre-incubation: Incubate the plate for a set period (e.g., 15-30 minutes) at the enzyme's optimal temperature to allow EDTA to chelate the metal cofactors.

-

Initiate the Reaction: Add the substrate to all wells to start the enzymatic reaction.

-

Measure Enzyme Activity: Monitor the reaction progress over a fixed time by measuring the formation of the product.

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each EDTA concentration relative to the no-EDTA control.

-

Plot the percent inhibition against the logarithm of the EDTA concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

-

Protocol 3: Removal of EDTA from Protein Samples

It is often necessary to remove EDTA from a protein sample, for example, before performing an activity assay that requires metal ions.

Objective: To remove EDTA from a protein solution while retaining the protein of interest.

Methods:

-

Dialysis: This method involves placing the protein sample in a dialysis bag with a specific molecular weight cut-off (MWCO) and dialyzing it against a large volume of EDTA-free buffer. This allows the smaller EDTA molecules to diffuse out of the bag while retaining the larger protein. The buffer should be changed several times to ensure complete removal.

-

Size Exclusion Chromatography (SEC) / Desalting Column: The protein sample is passed through a column packed with a porous resin. Larger molecules (the protein) pass through the column more quickly, while smaller molecules (EDTA) enter the pores of the resin and are eluted later. This effectively separates the protein from the EDTA.

-

Ultrafiltration/Diafiltration: This technique uses a semi-permeable membrane to separate molecules based on size. The protein solution is concentrated by forcing the buffer and small molecules like EDTA through the membrane, while the protein is retained. The sample can then be rediluted with EDTA-free buffer and the process repeated several times to remove the EDTA.

Table 3: Comparison of EDTA Removal Methods

| Method | Principle | Advantages | Disadvantages |

| Dialysis | Diffusion across a semi-permeable membrane | Gentle, can be used for large volumes | Slow, may not be completely effective in a single run |

| Size Exclusion Chromatography | Separation based on molecular size | Fast, efficient separation | Can lead to sample dilution |

| Ultrafiltration/Diafiltration | Filtration through a semi-permeable membrane | Fast, can concentrate the sample | Potential for protein loss due to membrane binding |

Visualizing Workflows and Pathways

Experimental Workflow: Identifying a Metalloenzyme

The following workflow illustrates the steps to determine if a novel enzyme is a metalloenzyme using Trisodium EDTA.

Signaling Pathway: Inhibition of MMPs in Cancer Metastasis

Matrix Metalloproteinases (MMPs) are zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM), a key step in cancer cell invasion and metastasis. Trisodium EDTA can be used experimentally to inhibit MMP activity and study its downstream effects on signaling pathways.

Conclusion

Trisodium EDTA is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its ability to scavenge metal ions provides a reliable method for inhibiting metalloenzymes, thereby enabling the study of their function, the identification of their cofactors, and the investigation of their role in complex biological pathways. While its primary mechanism of action is chelation, the potential for direct enzyme interaction should also be considered in experimental design. The protocols and data presented in this guide offer a comprehensive resource for the effective application of trisodium EDTA in enzymatic research.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. anantha-kattani.medium.com [anantha-kattani.medium.com]

- 5. benchchem.com [benchchem.com]

- 6. superchemistryclasses.com [superchemistryclasses.com]

- 7. eurjther.com [eurjther.com]

- 8. Beyond Chelation: EDTA Tightly Binds Taq DNA Polymerase, MutT and dUTPase and Directly Inhibits dNTPase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modulation of matrix metalloproteinase activity by EDTA prevents posterior capsular opacification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Beyond Chelation: EDTA Tightly Binds Taq DNA Polymerase, MutT and dUTPase and Directly Inhibits dNTPase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]

The Cornerstone of Chelation: A Technical Guide to Edetate Trisodium Monohydrate in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of molecular biology, the precise control of metal ions is paramount to the success of a vast array of experimental and therapeutic strategies. Edetate Trisodium Monohydrate (Trisodium EDTA), a key chelating agent, serves as a fundamental tool for researchers and drug development professionals. Its ability to sequester di- and trivalent metal ions underpins its utility in preserving the integrity of nucleic acids, modulating enzyme activity, and enhancing the stability of biological formulations. This technical guide provides an in-depth exploration of the core principles of this compound, offering detailed experimental protocols, quantitative data, and visual representations of its mechanisms and applications.

Core Principle: The Mechanism of Chelation

The primary function of this compound lies in its potent chelating ability. The ethylenediaminetetraacetic acid (EDTA) molecule possesses six binding sites—two nitrogen atoms and four carboxylate groups—allowing it to form stable, water-soluble complexes with metal ions.[1] This sequestration effectively removes metal ions from solution, preventing them from participating in enzymatic reactions or catalyzing the degradation of sensitive biomolecules like DNA and RNA.[2] The stability of the metal-EDTA complex is dependent on the specific metal ion and the pH of the solution.[1]

References

A Comprehensive Guide to the Synthesis and Purification of Trisodium Edetate Monohydrate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of trisodium edetate monohydrate (Na₃EDTA·H₂O), a crucial chelating agent in numerous research and pharmaceutical applications. The quality and purity of this compound are paramount for reliable and reproducible experimental outcomes. This document outlines the prevalent synthesis methodologies, detailed purification protocols, and analytical techniques for quality control.

Introduction to Trisodium Edetate Monohydrate

Trisodium edetate, a salt of ethylenediaminetetraacetic acid (EDTA), is a powerful hexadentate ligand capable of forming stable, water-soluble complexes with a wide range of metal ions. This sequestering ability makes it invaluable in various scientific disciplines, including biochemistry, molecular biology, analytical chemistry, and pharmaceutical sciences. In research settings, high-purity trisodium edetate is essential to prevent interference from metal ion contaminants, to control enzyme activity, and as a component in buffers and reaction mixtures.

Synthesis of Trisodium Edetate

The industrial synthesis of EDTA salts primarily yields tetrasodium EDTA, which can then be converted to other salt forms. For research applications requiring high purity, a multi-step approach involving the synthesis of the crude sodium salt followed by rigorous purification is necessary.

Common Synthesis Routes

Two prominent industrial methods for producing the sodium salt of EDTA are the Bersworth one-step process and the Singer two-step synthesis.

-

Bersworth Process: This method involves the alkaline cyanomethylation of ethylenediamine using formaldehyde and sodium cyanide. While economically viable, this process can lead to the formation of nitrilotriacetic acid (NTA) as a significant impurity.

-

Singer Two-Step Synthesis: This route separates the cyanomethylation from the hydrolysis step, resulting in a purer form of tetrasodium EDTA with reduced NTA contamination. The initial reaction of ethylenediamine, formaldehyde, and hydrocyanic acid forms (ethylenedinitrilo)tetraacetonitrile (EDTN), which is then isolated and hydrolyzed with sodium hydroxide to produce tetrasodium EDTA.

For research-grade applications, starting with a higher purity crude product, such as that from the Singer synthesis, is advantageous as it simplifies the subsequent purification steps.

Purification of Trisodium Edetate Monohydrate

The purification of trisodium edetate from a crude tetrasodium EDTA solution is a critical process to achieve the high purity required for research applications. The following protocol describes a laboratory-scale procedure to obtain high-purity trisodium edetate monohydrate.

Experimental Protocol: Purification and Crystallization

This protocol outlines the conversion of a crude tetrasodium EDTA solution to purified trisodium edetate monohydrate.

Materials:

-

Crude tetrasodium EDTA solution (or solid dissolved in deionized water)

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium Hydroxide (NaOH), high-purity pellets or solution

-

Activated Carbon

-

Deionized Water

-

pH meter

-

Stirring hotplate

-

Filtration apparatus (e.g., Büchner funnel)

-

Crystallization dish

-

Drying oven or desiccator

Methodology:

-

Acidification to Precipitate EDTA:

-

Start with a known concentration of crude tetrasodium EDTA solution.

-

Slowly add concentrated HCl or H₂SO₄ with constant stirring to lower the pH of the solution.

-

Continue acidification until the pH reaches approximately 2-3. At this pH, the free acid form of EDTA (H₄EDTA), which has low water solubility, will precipitate out of the solution. This step is crucial for separating EDTA from more soluble impurities like NTA.

-

Allow the suspension to stir for a period to ensure complete precipitation.

-

-

Isolation and Washing of EDTA:

-

Collect the precipitated EDTA by vacuum filtration using a Büchner funnel.

-

Wash the EDTA cake with copious amounts of cold deionized water to remove any remaining soluble impurities and salts.

-

-

Decolorization (Optional):

-

If the crude material is colored, resuspend the washed EDTA in deionized water and heat the slurry gently.

-

Add a small amount of activated carbon to the suspension and stir for a period to adsorb colored impurities.

-

Filter the hot suspension to remove the activated carbon.

-

-

Conversion to Trisodium Edetate:

-

Transfer the purified EDTA solid to a clean beaker.

-

Add deionized water to form a slurry.

-

Carefully add a high-purity sodium hydroxide solution dropwise while monitoring the pH of the suspension.

-

The goal is to achieve a stable pH in the range of 7.0-8.0, which corresponds to the formation of the trisodium salt.[1] A clear solution should be obtained as the EDTA dissolves upon conversion to its more soluble sodium salt.

-

-

Crystallization of Trisodium Edetate Monohydrate:

-

Gently heat the trisodium edetate solution to ensure all solids are dissolved and to slightly concentrate the solution.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Trisodium edetate is known to crystallize from water as a monohydrate.[2]

-

Collect the resulting crystals by filtration.

-

-

Drying:

-

Dry the purified trisodium edetate monohydrate crystals in a drying oven at a temperature below 120°C to avoid the loss of water of crystallization. Alternatively, the crystals can be dried in a desiccator under vacuum.

-

Data Presentation

The following table summarizes the expected outcomes and key parameters for the synthesis and purification process.

| Parameter | Value/Range | Notes |

| Synthesis Method | Singer Two-Step | Recommended for higher initial purity. |

| Precipitation pH | 2.0 - 3.0 | For precipitating free acid EDTA. |

| Trisodium Salt pH | 7.0 - 8.0 | For conversion to the desired salt form.[1] |

| Expected Purity | > 99% | After purification and crystallization. |

| Form | White Crystalline Powder | Appearance of the final product. |

| Hydration State | Monohydrate | When crystallized from water.[2] |

Quality Control and Analytical Methods

To ensure the purity of the synthesized trisodium edetate monohydrate for research applications, several analytical techniques can be employed.

| Analytical Method | Purpose | Key Parameters Measured |

| Complexometric Titration | Assay of EDTA content | Purity determination by titrating against a standardized metal ion solution (e.g., Ca²⁺, Zn²⁺). |

| High-Performance Liquid Chromatography (HPLC) | Detection of organic impurities | Separation and quantification of EDTA, NTA, and other related substances. |

| Atomic Absorption Spectroscopy (AAS) / Inductively Coupled Plasma (ICP) | Quantification of metal impurities | Measurement of trace metal ion contamination. |

| Infrared (IR) Spectroscopy | Structural confirmation | Identification of functional groups and confirmation of the EDTA structure. |

| Karl Fischer Titration | Determination of water content | To confirm the monohydrate state. |

For applications in pharmaceutical development, adherence to pharmacopeial standards (e.g., USP grade) is recommended, which specifies limits for impurities and assay methods.

Visualizing the Workflow and Logical Relationships

Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of research-grade trisodium edetate monohydrate.

Caption: Workflow for Trisodium Edetate Monohydrate Synthesis and Purification.

Logical Relationships in Purification

The purification process is based on the differential solubility of EDTA and its impurities at various pH levels.

Caption: Purification based on pH-dependent solubility of EDTA and impurities.

Conclusion

The synthesis and purification of high-purity trisodium edetate monohydrate are essential for its effective use in research and pharmaceutical development. By understanding the underlying principles of the synthesis routes and employing a meticulous purification strategy based on pH manipulation and crystallization, researchers can obtain a final product that meets the stringent quality requirements for sensitive applications. The analytical methods outlined in this guide provide a framework for the quality control necessary to ensure the reliability and consistency of experimental results.

References

A Technical Guide to the Chelating Properties of Trisodium EDTA in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Trisodium ethylenediaminetetraacetic acid (Trisodium EDTA) is a salt of EDTA, a widely utilized aminopolycarboxylic acid that functions as a potent metal ion chelator.[1][2] Its remarkable ability to form stable, water-soluble complexes with a wide range of di- and trivalent metal cations makes it an indispensable tool in diverse scientific and industrial fields, including pharmaceutical formulations, biomedical research, and analytical chemistry.[3] This guide provides a detailed examination of the core principles governing the chelating properties of Trisodium EDTA in aqueous environments, with a focus on the thermodynamic stability of its complexes, the critical influence of pH, and the experimental methodologies used for its characterization.

The Mechanism of EDTA Chelation

Ethylenediaminetetraacetic acid is a hexadentate ligand, meaning it has six donor sites for binding a metal ion: two nitrogen atoms and four carboxyl groups.[4] In aqueous solution, the anionic form of EDTA envelops a metal ion, coordinating with it at these six points to form a stable, cage-like octahedral complex known as a chelate. This multi-site binding, often described as the "chelate effect," results in a complex that is significantly more stable than those formed by monodentate ligands (ligands that bind at only one point). The strong grasp of EDTA on the metal ion is a key reason for its effectiveness as a chelating agent.

References

The Unseen Guardian: A Technical Guide to Edetate Trisodium Monohydrate in Biochemical Buffers

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of biochemical research, maintaining the integrity of biological macromolecules is paramount. The unseen forces of enzymatic degradation and ionic interference can silently sabotage experiments, leading to confounding results and wasted resources. This technical guide delves into the theoretical underpinnings and practical applications of a key guardian against these threats: Edetate Trisodium Monohydrate. As a powerful chelating agent, its strategic inclusion in biochemical buffers is a cornerstone of robust and reproducible research.

The Core Principle: Chelation Chemistry of Edetate Trisodium

Edetate Trisodium, a salt of ethylenediaminetetraacetic acid (EDTA), is a hexadentate ligand, meaning it can form six bonds with a single metal ion. Its structure, featuring two nitrogen atoms and four carboxyl groups, allows it to "wrap around" and sequester divalent and trivalent cations, forming stable, water-soluble complexes. This process, known as chelation, effectively removes these metal ions from the solution, preventing them from participating in detrimental reactions.

The primary targets of Edetate Trisodium in biochemical buffers are divalent cations such as magnesium (Mg²⁺), calcium (Ca²⁺), manganese (Mn²⁺), and iron (Fe²⁺), as well as trivalent cations like iron (Fe³⁺). These ions are often essential cofactors for enzymes that can degrade biological molecules of interest, such as DNases and metalloproteases. By chelating these ions, Edetate Trisodium acts as a potent inhibitor of these degradative enzymes, thereby preserving the integrity of DNA, RNA, and proteins.

Quantitative Data on Metal Ion Chelation

The effectiveness of Edetate Trisodium as a chelating agent is quantified by the stability constant (K) of the metal-EDTA complex, often expressed as log K. A higher log K value indicates a more stable complex and a stronger chelation effect. The stability of these complexes is influenced by factors such as pH and the specific metal ion involved.

Stability Constants of Metal-EDTA Complexes

The following table summarizes the log K values for the formation of complexes between EDTA and various common metal ions.

| Metal Ion | Log K Value |

| Ca²⁺ | 10.7 |

| Mg²⁺ | 8.7 |

| Mn²⁺ | 14.0 |

| Fe²⁺ | 14.3 |

| Fe³⁺ | 25.1 |

| Zn²⁺ | 16.5 |

| Cu²⁺ | 18.8 |

| Co²⁺ | 16.3 |

| Ni²⁺ | 18.6 |

Note: These values are generally reported for the fully deprotonated EDTA⁴⁻ form and can be influenced by experimental conditions such as temperature and ionic strength.

pH Dependence of Chelation

The chelating ability of EDTA is highly dependent on the pH of the buffer. The four carboxylic acid groups of EDTA have different pKa values. As the pH increases, these groups become deprotonated, making the lone pair of electrons on the oxygen atoms more available to coordinate with a metal ion. The fully deprotonated form, EDTA⁴⁻, is the most effective chelating species. Therefore, the stability of metal-EDTA complexes generally increases with increasing pH. This is a critical consideration when preparing buffers for specific applications. For instance, to effectively inhibit most DNases, a pH of 8.0 is commonly used for EDTA-containing buffers, ensuring sufficient chelation of Mg²⁺.

Key Applications and Experimental Protocols

The primary role of Edetate Trisodium in biochemical buffers is to prevent the degradation of biological samples. This is crucial in a wide range of applications, from routine sample storage to complex enzymatic assays.

Preservation of Nucleic Acids

Theoretical Basis: Deoxyribonucleases (DNases) and Ribonucleases (RNases) are enzymes that degrade DNA and RNA, respectively. Many of these nucleases require divalent cations, particularly Mg²⁺, as cofactors for their activity. By sequestering these cations, Edetate Trisodium effectively inactivates these enzymes, protecting the integrity of nucleic acids during extraction, purification, and storage.

Experimental Protocol: Preparation of 1x TE (Tris-EDTA) Buffer

This buffer is widely used for the storage and solubilization of DNA and RNA.

-

Materials:

-

Tris base

-

Edetate disodium dihydrate (or a 0.5 M EDTA stock solution)

-

Hydrochloric acid (HCl) to adjust pH

-

Nuclease-free water

-

-

Procedure for 1 Liter of 1x TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0):

-

Dissolve 1.21 g of Tris base in approximately 800 mL of nuclease-free water.

-

Add 2 mL of a 0.5 M EDTA stock solution (pH 8.0).

-

Adjust the pH to 8.0 by adding concentrated HCl dropwise while monitoring with a calibrated pH meter.

-

Bring the final volume to 1 Liter with nuclease-free water.

-

Sterilize by autoclaving.

-

Store at room temperature.

-

Inhibition of Metalloproteases

Theoretical Basis: Metalloproteases are a class of proteases that utilize a metal ion (often Zn²⁺ or Co²⁺) in their active site for catalytic activity. These enzymes can cause significant degradation of protein samples during extraction and purification. Edetate Trisodium is a broad-spectrum inhibitor of metalloproteases, chelating the essential metal cofactor and rendering the enzyme inactive.

Experimental Protocol: Use of EDTA in Cell Lysis Buffer for Protein Extraction

-

Materials:

-

Cell lysis buffer (e.g., RIPA, NP-40 based buffers)

-

0.5 M EDTA stock solution (pH 8.0)

-

Protease inhibitor cocktail (optional, for broader protection)

-

-

Procedure:

-

Prepare your chosen cell lysis buffer according to the standard protocol.

-

Immediately before use, add 0.5 M EDTA (pH 8.0) to the lysis buffer to a final concentration of 1-5 mM. The optimal concentration may need to be determined empirically.

-

If desired, add a broad-spectrum protease inhibitor cocktail to the lysis buffer.

-

Proceed with your standard cell lysis and protein extraction protocol on ice to further minimize proteolytic activity.

-

Visualizing the Role of Edetate Trisodium

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and workflows where Edetate Trisodium plays a critical role.

Caption: Workflow for nucleic acid extraction utilizing EDTA.

Caption: Mechanism of metalloprotease inhibition by EDTA.

Methodological & Application

Application Notes and Protocols for the Preparation of Edetate Trisodium Monohydrate Stock Solution in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edetate Trisodium Monohydrate (EDTA-Na3·H2O) is a chelating agent widely employed in molecular biology and related life sciences. Its primary function is to sequester divalent and trivalent metal cations, such as magnesium (Mg²⁺) and calcium (Ca²⁺), which are essential cofactors for many enzymes, including nucleases that can degrade DNA and RNA. By effectively inactivating these enzymes, EDTA helps to preserve the integrity of nucleic acid and protein samples during experimental procedures. A sterile 0.5 M stock solution is a common laboratory staple, used in the preparation of various buffers (e.g., TE buffer), for stopping enzymatic reactions, and in cell culture applications. The dissolution of edetate salts is highly pH-dependent, requiring careful adjustment to an alkaline pH of approximately 8.0 to achieve complete solubilization.

Data Presentation

The following table summarizes the quantitative data required for the preparation of a 0.5 M this compound stock solution.

| Component | Molecular Formula | Molecular Weight ( g/mol ) | Quantity for 1 L of 0.5 M Solution |

| This compound | C₁₀H₁₃N₂Na₃O₈·H₂O | 376.20[1][2] | 188.1 g |

| Deionized Water | H₂O | 18.02 | ~800 mL, then q.s. to 1 L |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | As required to adjust pH to 8.0 |

Experimental Protocols

This section provides a detailed, step-by-step methodology for preparing a 1 L stock solution of 0.5 M this compound at a pH of 8.0.

Materials and Equipment:

-

This compound (Molecular Biology Grade)

-

Sodium Hydroxide (NaOH) pellets or a concentrated solution (e.g., 10 M)

-

Deionized or Milli-Q water

-

1 L Beaker or flask

-

Graduated cylinders

-

Magnetic stirrer and stir bar

-

pH meter

-

Autoclavable storage bottle

-

Autoclave or 0.22 µm sterile filter

Protocol:

-

Weighing the Solute: Accurately weigh 188.1 g of this compound and transfer it to a 1 L beaker.

-

Initial Dissolution: Add approximately 800 mL of deionized water to the beaker containing the this compound. Place the beaker on a magnetic stirrer and add a stir bar. Begin stirring the mixture. At this stage, the this compound will not fully dissolve.

-

pH Adjustment: While the solution is stirring, carefully add Sodium Hydroxide (NaOH) to raise the pH. This can be done by adding NaOH pellets incrementally or by adding a concentrated NaOH solution dropwise. Monitor the pH of the solution continuously using a calibrated pH meter. As the pH approaches 8.0, the this compound will begin to dissolve. Continue to add NaOH until a stable pH of 8.0 is achieved and all the solute has dissolved, resulting in a clear solution.

-

Final Volume Adjustment: Once the this compound is completely dissolved and the pH is stable at 8.0, transfer the solution to a 1 L graduated cylinder. Add deionized water to bring the final volume to exactly 1 L.

-

Sterilization: Transfer the 0.5 M EDTA solution into an autoclavable bottle. Sterilize the solution by autoclaving on a liquid cycle (typically 121°C for 20 minutes). Alternatively, for heat-sensitive applications, the solution can be sterile-filtered through a 0.22 µm membrane filter into a sterile container.

-

Storage: The sterile 0.5 M this compound solution should be stored at room temperature in a tightly sealed container.

Mandatory Visualizations

Diagram of the Experimental Workflow:

Caption: Workflow for the preparation of 0.5 M this compound stock solution.

References

Application Notes and Protocols for DNA Extraction from Frozen Tissue Samples Using Trisodium EDTA

Introduction

The extraction of high-quality genomic DNA from frozen tissue is a critical first step for a multitude of molecular biology applications, including PCR, sequencing, and genotyping. A key challenge in this process is the prevention of DNA degradation by nucleases that are released upon cell lysis. Trisodium EDTA (ethylenediaminetetraacetic acid), a chelating agent, plays a pivotal role in safeguarding DNA integrity. By sequestering divalent cations like magnesium (Mg²⁺), which are essential cofactors for DNase activity, EDTA effectively inactivates these enzymes and protects the DNA from degradation.[1][2][3] Furthermore, EDTA aids in destabilizing the cell membrane, contributing to more efficient cell lysis and DNA release.[1][3] These application notes provide a detailed protocol for DNA extraction from frozen tissue samples, highlighting the integral role of Trisodium EDTA in obtaining high-yield, high-quality DNA suitable for downstream applications.

Data Presentation

The use of an EDTA solution for thawing frozen tissues prior to DNA extraction has been shown to significantly improve the recovery of high molecular weight (HMW) DNA.[4][5] The following table summarizes the quantitative impact of thawing frozen tissue in an EDTA solution compared to direct extraction from frozen tissue or thawing in ethanol.

| Species | Treatment | Average % HMW DNA (± SE) |

| Centropristis striata (Black Sea Bass) | Thawed in EDTA (250 mM, pH 10) | 54.8 ± 13.9% |

| Frozen (Direct Extraction) | 14.9 ± 7.6% | |

| Cololabis saira (Pacific Saury) | Thawed in EDTA (250 mM, pH 10) | 49.3 ± 9.3% |

| Frozen (Direct Extraction) | 27.5 ± 7.2% | |

| Lopholatilus polyactis (Great Northern Tilefish) | Thawed in EDTA (250 mM, pH 10) | 48.7 ± 11.1% |

| Frozen (Direct Extraction) | 26.9 ± 10.3% | |

| Centropristis ocyurus (Bank Sea Bass) | Thawed in EDTA (250 mM, pH 10) | 53.0 ± 12.1% |

| Frozen (Direct Extraction) | 30.1 ± 10.9% | |

| Sardina pilchardus (European Pilchard) | Thawed in EDTA (250 mM, pH 10) | 45.9 ± 11.2% |

| Frozen (Direct Extraction) | 23.8 ± 8.8% |

Data adapted from Messner et al. (2025).[4][5]

Experimental Protocols

This protocol is a standard method for the extraction of genomic DNA from frozen animal tissue using a Tris-EDTA-based lysis buffer and proteinase K digestion, followed by organic extraction.

Materials and Reagents

-

Frozen tissue sample

-

Liquid nitrogen

-

Mortar and pestle, pre-chilled

-

DNA Extraction Buffer (10 mM NaCl, 20 mM Tris-HCl pH 8.0, 1 mM EDTA)[6]

-

10% Sodium Dodecyl Sulfate (SDS)[6]

-

Proteinase K solution (10 mg/mL)[6]

-

Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

-

Chloroform:Isoamyl Alcohol (24:1)

-

3 M Sodium Acetate, pH 5.2[6]

-

100% Ethanol, ice-cold

-

70% Ethanol, ice-cold

-

TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)[7]

-

Microcentrifuge tubes (1.5 mL and 2.0 mL)

-

Pipettes and sterile filter tips

-

Microcentrifuge

-

Water bath or heat block (55°C)

-

Vortex mixer

-

Spectrophotometer (for DNA quantification)

Procedure

-

Tissue Homogenization:

-

Place a small piece of frozen tissue (25-50 mg) in a pre-chilled mortar.

-

Add liquid nitrogen to keep the tissue frozen and brittle.

-

Grind the tissue into a fine powder using the pestle.

-

Transfer the powdered tissue to a 1.5 mL microcentrifuge tube.

-

-

Cell Lysis:

-

Add 500 µL of DNA Extraction Buffer to the powdered tissue.

-

Add 50 µL of 10% SDS and 10 µL of Proteinase K solution (10 mg/mL).[7]

-

Vortex briefly to mix and incubate at 55°C for 1-3 hours (or overnight) with occasional mixing until the tissue is completely lysed.

-

-

Phenol-Chloroform Extraction:

-

Cool the lysate to room temperature.

-

Add an equal volume (approximately 500 µL) of phenol:chloroform:isoamyl alcohol (25:24:1).

-

Mix by inverting the tube for 5-10 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at room temperature.

-

Carefully transfer the upper aqueous phase containing the DNA to a new 1.5 mL microcentrifuge tube. Be cautious not to disturb the interface.

-

-

Chloroform Extraction:

-

Add an equal volume of chloroform:isoamyl alcohol (24:1) to the aqueous phase.

-

Mix by inverting the tube for 5 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at room temperature.

-

Carefully transfer the upper aqueous phase to a new 1.5 mL microcentrifuge tube.

-

-

DNA Precipitation:

-

Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to the aqueous phase and mix gently.

-

Add 2-2.5 volumes of ice-cold 100% ethanol.

-

Mix gently by inverting the tube until the DNA precipitates and becomes visible as a white, thread-like mass.

-

Incubate at -20°C for at least 1 hour (or overnight for higher yield).

-

-

DNA Pellet Washing and Resuspension:

-

Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.

-

Carefully discard the supernatant.

-

Wash the DNA pellet with 500 µL of ice-cold 70% ethanol.

-

Centrifuge at 12,000 x g for 5 minutes at 4°C.

-

Carefully discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry the pellet.

-

Resuspend the DNA pellet in 30-50 µL of TE Buffer.

-

Incubate at 37°C for 15-30 minutes to aid in resuspension.

-

-

DNA Quantification and Storage:

-

Measure the DNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

-

Store the purified DNA at -20°C for long-term storage.

-

Visualizations

Experimental Workflow

Workflow for DNA extraction from frozen tissue.

References

- 1. what is the function of edta in dna extraction [irochelating.com]

- 2. quora.com [quora.com]

- 3. Step-by-Step: A Practical Approach to Plant DNA Extraction with EDTA [greenskybio.com]

- 4. Perish the thawed? EDTA reduces DNA degradation during extraction from frozen tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Perish the thawed? EDTA reduces DNA degradation during extraction from frozen tissue | PLOS One [journals.plos.org]

- 6. Dna extraction from fresh or frozen tissues | PDF [slideshare.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Using Edetate Trisodium Monohydrate in PCR to Reduce Metal Ion Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymerase Chain Reaction (PCR) is a cornerstone technique in molecular biology, enabling the amplification of specific DNA sequences. However, the efficiency and reliability of PCR can be significantly compromised by the presence of various inhibitors. Metal ions, often introduced through sample collection, processing, or reagents, are a common class of PCR inhibitors. Ions such as zinc (Zn²⁺), tin (Sn²⁺), iron (Fe²⁺), copper (Cu²⁺), and calcium (Ca²⁺) can interfere with the activity of DNA polymerase, leading to reduced yield or complete amplification failure.[1]

Edetate trisodium monohydrate (Trisodium EDTA), a chelating agent, can be effectively employed to mitigate the inhibitory effects of these metal ions. By forming stable complexes with divalent and trivalent cations, Trisodium EDTA sequesters these inhibitors, preventing them from interfering with the PCR process. However, a critical consideration is that EDTA also chelates magnesium ions (Mg²⁺), an essential cofactor for DNA polymerase.[2] Therefore, the concentration of Trisodium EDTA must be carefully optimized to neutralize the inhibitory metal ions without depleting the necessary Mg²⁺ to a point where the polymerase activity itself is inhibited.

These application notes provide a detailed protocol for the preparation and use of this compound in PCR to counteract metal ion inhibition, along with quantitative data on metal ion inhibition and a logical workflow for protocol optimization.

Mechanism of Action

The primary mechanism by which Trisodium EDTA reduces metal ion inhibition in PCR is through chelation. EDTA is a hexadentate ligand, meaning it can form six bonds with a single metal ion, creating a very stable, water-soluble complex. This action effectively removes the inhibitory metal ions from the solution, making them unavailable to interact with and inhibit the DNA polymerase. The key is to use a concentration of Trisodium EDTA that is sufficient to chelate the contaminating metal ions while leaving enough free Mg²⁺ for the DNA polymerase to function optimally.

Data Presentation

The following table summarizes the inhibitory concentrations of common metal ions in PCR and provides a recommended starting concentration range for this compound to counteract this inhibition. It is crucial to note that the optimal concentration of Trisodium EDTA may vary depending on the specific PCR conditions, including the type of DNA polymerase used, the concentration of the inhibitory metal ion, and the composition of the PCR buffer.

| Inhibitory Metal Ion | Reported IC50 (mM)[1] | Recommended Starting Final Concentration of Trisodium EDTA in PCR (mM) |

| Zinc (Zn²⁺) | 0.26 | 0.1 - 0.5 |

| Tin (Sn²⁺) | 0.31 | 0.1 - 0.5 |

| Iron (Fe²⁺) | 0.59 | 0.2 - 0.8 |

| Copper (Cu²⁺) | 0.77 | 0.3 - 1.0 |

| Calcium (Ca²⁺) | >2.0 | 0.5 - 2.0 |

| Aluminum (Al³⁺) | >2.0 | 0.5 - 2.0 |

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes a 50% reduction in the activity of the enzyme.

Experimental Protocols

This section provides a detailed methodology for preparing and using this compound in PCR to reduce metal ion inhibition.

Protocol 1: Preparation of a 100 mM this compound Stock Solution

Materials:

-

This compound (MW: 378.1 g/mol )

-

Nuclease-free water

-

Sterile, nuclease-free microcentrifuge tubes or bottles

-

pH meter

-

Sodium hydroxide (NaOH) solution (1 M) for pH adjustment (if necessary)

-

Magnetic stirrer and stir bar

Procedure:

-

To prepare 10 mL of a 100 mM stock solution, weigh out 0.3781 g of this compound.

-

Add the powder to a sterile container with approximately 8 mL of nuclease-free water.

-

Place a sterile stir bar in the container and stir the solution on a magnetic stirrer until the powder is completely dissolved. The trisodium salt of EDTA is more readily soluble in water than other forms of EDTA.

-

Check the pH of the solution. It should be close to 8.0. If necessary, adjust the pH to 8.0 with small additions of 1 M NaOH. A pH of 8.0 is important for the stability of the EDTA solution and to avoid any adverse effects on the PCR buffer.

-

Once the desired pH is reached and the solid is fully dissolved, transfer the solution to a sterile volumetric flask or graduated cylinder and bring the final volume to 10 mL with nuclease-free water.

-

Sterilize the solution by autoclaving or by passing it through a 0.22 µm filter.

-

Store the 100 mM Trisodium EDTA stock solution at 4°C for long-term use.

Protocol 2: Using this compound in a PCR Reaction

This protocol outlines the steps for incorporating the prepared Trisodium EDTA stock solution into your PCR setup. The key is to optimize the final concentration of Trisodium EDTA in the reaction mix. A good starting point is a final concentration between 0.1 mM and 0.5 mM.

Procedure:

-

Determine the Target Final Concentration: Based on the suspected inhibitory metal ion and its potential concentration (refer to the table above), decide on a starting final concentration of Trisodium EDTA for your PCR. For unknown inhibitors, a starting concentration of 0.2 mM is recommended.

-

Calculate the Volume of Stock Solution: Use the following formula to calculate the volume of the 100 mM Trisodium EDTA stock solution to add to your PCR master mix:

V₁ = (C₂ * V₂) / C₁

Where:

-

V₁ = Volume of the 100 mM Trisodium EDTA stock solution to add

-

C₁ = Concentration of the stock solution (100 mM)

-

V₂ = Final volume of your PCR reaction (e.g., 25 µL or 50 µL)

-

C₂ = Desired final concentration of Trisodium EDTA in the PCR (e.g., 0.2 mM)

Example Calculation for a 25 µL PCR with a desired final concentration of 0.2 mM EDTA:

V₁ = (0.2 mM * 25 µL) / 100 mM = 0.05 µL

Since pipetting such a small volume is impractical, it is recommended to first prepare a 10 mM intermediate dilution of your 100 mM stock solution.

To prepare a 10 mM intermediate dilution:

-

Mix 10 µL of the 100 mM Trisodium EDTA stock with 90 µL of nuclease-free water.

Recalculating with the 10 mM intermediate dilution:

V₁ = (0.2 mM * 25 µL) / 10 mM = 0.5 µL

-

-

Prepare the PCR Master Mix:

-

On ice, prepare a master mix containing all PCR components (DNA polymerase, dNTPs, primers, and buffer) except for the template DNA and the Trisodium EDTA solution.

-

Add the calculated volume of the 10 mM Trisodium EDTA intermediate dilution to the master mix.

-

Crucially, consider adjusting the MgCl₂ concentration. Since EDTA chelates Mg²⁺, you may need to increase the final concentration of MgCl₂ in your PCR to compensate. A good starting point is to add an equimolar amount of MgCl₂ to the amount of EDTA added. For example, if you add EDTA to a final concentration of 0.2 mM, increase the final MgCl₂ concentration by 0.2 mM.

-

-

Assemble the Final PCR Reactions:

-

Aliquot the master mix (containing Trisodium EDTA) into individual PCR tubes.

-

Add the template DNA to each tube.

-

Gently mix the reactions and proceed with your standard PCR cycling protocol.

-

-

Optimization:

-

It is highly recommended to perform a titration experiment to find the optimal concentration of Trisodium EDTA. Set up a series of reactions with varying final concentrations of Trisodium EDTA (e.g., 0 mM, 0.1 mM, 0.2 mM, 0.5 mM, 1.0 mM).

-

Simultaneously, you can also perform a MgCl₂ titration for each EDTA concentration to find the ideal balance.

-

Analyze the PCR products on an agarose gel to determine the concentration of Trisodium EDTA that results in the highest yield of the specific product with minimal non-specific amplification.

-

Mandatory Visualizations

References

Application of Trisodium EDTA in Cell Culture for Detaching Adherent Cells

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction